3,5-Dichloro-2,6-difluoroaniline
Overview
Description
3,5-Dichloro-2,6-difluoroaniline is an organic compound with the molecular formula C6H3Cl2F2N It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloro-2,6-difluoroaniline involves several steps:
Nitration Reaction: The starting material, 2,4,5-trichloronitrobenzene, is reacted with an alkali metal fluoride in the presence or absence of a polar aprotic solvent at temperatures ranging from 100°C to 250°C.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves controlled reaction conditions to ensure high yield and purity while minimizing side reactions and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions typically target the nitro group, converting it to an amino group.
Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products:
Oxidation: Nitro and nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
3,5-Dichloro-2,6-difluoroaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly as a building block for active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2,6-difluoroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: 3,5-Dichloro-2,6-difluoroaniline is unique due to the presence of both chlorine and fluorine atoms in the benzene ring, which imparts distinct chemical properties compared to other dichloroanilines. These properties include increased reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
3,5-dichloro-2,6-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-2-1-3(8)5(10)6(11)4(2)9/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWIZVLUWKFID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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